5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C8H10N2O, features a cyclopropyl group attached to the pyrazole ring, which can influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropyl hydrazine with 1-methyl-3-oxobutan-1-one, followed by formylation using Vilsmeier-Haack conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Grignard reagents or organolithium compounds under inert atmosphere.
Major Products:
Oxidation: 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid.
Reduction: 5-Cyclopropyl-1-methyl-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde serves as a building block for the construction of more complex heterocyclic systems. It is used in the synthesis of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine: This compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, it is used in the production of agrochemicals and pharmaceuticals. Its derivatives are explored for their potential as herbicides and insecticides .
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The cyclopropyl group may enhance binding affinity to certain receptors, contributing to its biological effects .
Comparison with Similar Compounds
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 5-Cyclopropyl-1H-pyrazole-3-carboxylic acid methyl ester
- 5-Methyl-1H-pyrazole-3-carboxylic acid
Comparison: Compared to these similar compounds, 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of both a cyclopropyl and a methyl group on the pyrazole ring. This combination can influence its reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde (CPMP) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, alongside relevant research findings and case studies.
Molecular Formula : C8H10N2O
Molecular Weight : 150.18 g/mol
Structure : The compound features a cyclopropyl group attached to a pyrazole ring, with an aldehyde functional group that significantly influences its reactivity and biological interactions.
The biological activity of CPMP is attributed to its ability to interact with various molecular targets:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity.
- Receptor Binding : The cyclopropyl moiety may enhance binding affinity to specific receptors, contributing to its pharmacological effects.
Antimicrobial Activity
Research indicates that CPMP and its derivatives exhibit significant antimicrobial properties. A study demonstrated the effectiveness of pyrazole derivatives against various bacterial strains, including E. coli and Staphylococcus aureus. Notably, compounds with the cyclopropyl substitution showed enhanced activity compared to their non-substituted counterparts .
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
CPMP | E. coli | 20 µg/mL |
CPMP | S. aureus | 15 µg/mL |
Derivative A | Pseudomonas aeruginosa | 10 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of CPMP has been explored in several studies. In one study, pyrazole derivatives were tested for their ability to inhibit inflammation in a carrageenan-induced edema model in mice. Results indicated that CPMP exhibited comparable anti-inflammatory effects to indomethacin, a standard anti-inflammatory drug .
Anticancer Properties
Recent investigations into the anticancer properties of CPMP revealed promising results. A case study assessed its efficacy against various cancer cell lines, including breast and lung cancer. The compound demonstrated significant cytotoxic effects, with IC50 values indicating potent activity against these cell lines .
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 5.2 |
A549 (Lung) | 7.8 |
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity of several pyrazole derivatives, including CPMP. The results highlighted that CPMP had a lower MIC compared to traditional antibiotics, suggesting its potential as an alternative treatment for resistant bacterial strains .
- Anti-inflammatory Assessment : In vivo studies involving carrageenan-induced edema showed that CPMP significantly reduced swelling compared to control groups. This suggests that the compound could be developed further as an anti-inflammatory agent .
- Anticancer Evaluation : Research conducted on various cancer cell lines indicated that CPMP effectively inhibited cell proliferation and induced apoptosis in MCF-7 and A549 cells, marking it as a candidate for further anticancer drug development .
Properties
IUPAC Name |
5-cyclopropyl-1-methylpyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-8(6-2-3-6)4-7(5-11)9-10/h4-6H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLLTLQZHPXDOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1554583-20-8 |
Source
|
Record name | 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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